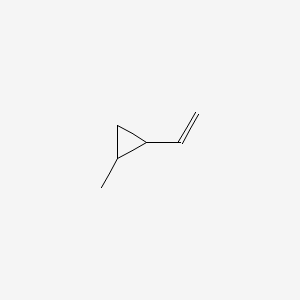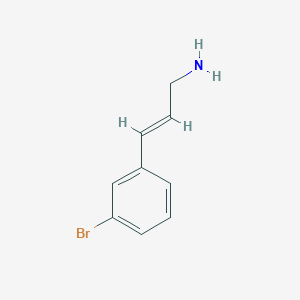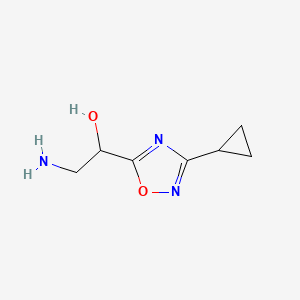
2-(3-Chloroprop-1-en-2-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloroprop-1-en-2-yl)furan is an organic compound with the molecular formula C7H7ClO. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a furan ring substituted with a 3-chloroprop-1-en-2-yl group, making it a valuable intermediate in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroprop-1-en-2-yl)furan typically involves the reaction of furan with 3-chloroprop-1-en-2-yl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloroprop-1-en-2-yl)furan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Chloroprop-1-en-2-yl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 2-(3-Chloroprop-1-en-2-yl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biological pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromoprop-1-en-2-yl)furan
- 2-(3-Iodoprop-1-en-2-yl)furan
- 2-(3-Fluoroprop-1-en-2-yl)furan
Uniqueness
2-(3-Chloroprop-1-en-2-yl)furan is unique due to its specific reactivity and the presence of a chlorine atom, which can be selectively substituted or modified.
Propiedades
Número CAS |
106328-05-6 |
|---|---|
Fórmula molecular |
C7H7ClO |
Peso molecular |
142.58 g/mol |
Nombre IUPAC |
2-(3-chloroprop-1-en-2-yl)furan |
InChI |
InChI=1S/C7H7ClO/c1-6(5-8)7-3-2-4-9-7/h2-4H,1,5H2 |
Clave InChI |
QSFDIBLPAZTFLM-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCl)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)



![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)






